molecular formula C10H7Cl2NO3S2 B3037487 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride CAS No. 478067-32-2

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride

Cat. No. B3037487
CAS RN: 478067-32-2
M. Wt: 324.2 g/mol
InChI Key: OIZXQBONLHTKDY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 283.74 and its IUPAC name is 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . The reaction is carried out at a temperature of 70-80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H10ClN3O2S . The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,10H,6,13H2 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with Grignard reagents from N-unsubstituted indoles to form oxindoles or substituted indoles . It can also replace the chloride ion with one equivalent of morpholine to give the corresponding products .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 179-181 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, compounds containing thiazole moieties are known to have a wide range of pharmaceutical and biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The compound is classified as an irritant . It is recommended to rinse immediately with plenty of water in case of contact with eyes or skin . In case of inhalation or ingestion, immediate medical attention is required .

Future Directions

Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .

properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S2/c11-10-13-5-8(17-10)6-16-7-1-3-9(4-2-7)18(12,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXQBONLHTKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CN=C(S2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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